molecular formula C11H10N2O3 B8370906 methyl 2-carbamoyl-1H-indole-5-carboxylate

methyl 2-carbamoyl-1H-indole-5-carboxylate

Cat. No. B8370906
M. Wt: 218.21 g/mol
InChI Key: PSCSEINXSCGIKI-UHFFFAOYSA-N
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Patent
US08802688B2

Procedure details

To a solution of 5-(methoxycarbonyl)-1H-indole-2-carboxylic acid (2.50 g, 11.4 mmol) in tetrahydrofuran (20 mL) was added 1,1-carbonyldiimidazole (3.70 g, 22.8 mmol). The yellow suspension was stirred for 2 hours. Then concentrated ammonium hydroxide (20 mL) was added and the mixture was stirred at room temperature for 5 hours. The pale green suspension was filtered, washed with water and 5 mL of methanol, and air dried to give methyl 2-carbamoyl-1H-indole-5-carboxylate (2.04 g, 82%) as a colorless solid. 1H NMR (400 MHz, DMSO-d6, δ): 11.93 (br. s., 1 H), 8.32 (d, J=1.2 Hz, 1 H), 8.06 (br. s., 1 H), 7.79 (dd, J=8.6, 1.6 Hz, 1 H), 7.48 (d, J=8.6 Hz, 1 H), 7.45 (br. s., 1 H), 7.27 (s, 1 H), 3.32 (s, 3 H).
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
1,1-carbonyldiimidazole
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][C:9]([C:14]([OH:16])=O)=[CH:8]2)=[O:4].[OH-].[NH4+:18]>O1CCCC1>[C:14]([C:9]1[NH:10][C:11]2[C:7]([CH:8]=1)=[CH:6][C:5]([C:3]([O:2][CH3:1])=[O:4])=[CH:13][CH:12]=2)(=[O:16])[NH2:18] |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
COC(=O)C=1C=C2C=C(NC2=CC1)C(=O)O
Name
1,1-carbonyldiimidazole
Quantity
3.7 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
The yellow suspension was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The pale green suspension was filtered
WASH
Type
WASH
Details
washed with water and 5 mL of methanol, and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(N)(=O)C=1NC2=CC=C(C=C2C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.04 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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